Journal Name:Materials Today Chemistry
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Unexpected Li displacement and suppressed phase transition enabling highly stabilized oxygen redox in P3-type Na layered oxide cathode
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.jechem.2023.06.009
Oxygen redox is considered a new paradigm for increasing the practical capacity and energy density of the layered oxide cathodes for Na-ion batteries. However, severe local structural changes and phase transitions during anionic redox reactions lead to poor electrochemical performance with sluggish kinetics. Here, we propose a synergy of Li-Cu cations in harnessing the full potential of oxygen redox, through Li displacement and suppressed phase transition in P3-type layered oxide cathode. P3-type Na0.7[Li0.1Cu0.2Mn0.7]O2 cathode delivers a large specific capacity of ∼212 mA h g−1 at 15 mA g−1. The discharge capacity is maintained up to ∼90% of the initial capacity after 100 cycles, with stable occurrence of the oxygen redox in the high-voltage region. Through advanced experimental analyses and first-principles calculations, it is confirmed that a stepwise redox reaction based on Cu and O ions occurs for the charge-compensation mechanism upon charging. Based on a concrete understanding of the reaction mechanism, the Li displacement by the synergy of Li-Cu cations plays a crucial role in suppressing the structural change of the P3-type layered material under the oxygen redox reaction, and it is expected to be an effective strategy for stabilizing the oxygen redox in the layered oxides of Na-ion batteries.
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Recent Progress and Challenges in Structural Construction Strategy of Metal-Based Catalysts for Nitrate Electroreduction to Ammonia
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.jechem.2023.07.006
Ammonia plays an essential role in human production and life as a raw material for chemical fertilizers. The nitrate electroreduction to ammonia reaction (NO3RR) has garnered attention due to its advantages over the Haber-Bosch process and electrochemical nitrogen reduction reaction. Therefore, it represents a promising approach to safeguard the ecological environment by enabling the cycling of nitrogen species. This review begins by discussing the theoretical insights of the NO3RR. It then summarizes recent advances in catalyst design and construction strategies, including alloying, structure engineering, surface engineering, and heterostructure engineering. Finally, the challenges and prospects in this field are presented. This review aims to guide for enhancing the efficiency of electrocatalysts in the NO3RR, and offers insights for converting NO3− to NH3.
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Pyrometallurgical recycling of spent lithium-ion batteries from conventional roasting to synergistic pyrolysis with organic wastes
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.jechem.2023.06.040
The synergistic pyrolysis has been increasingly used for recycling spent lithium-ion batteries (LIBs) and organic wastes (hydrogen and carbon sources), which are in-situ transformed into various reducing agents such as H2, CO, and char via carbothermal and/or gas thermal reduction. Compared with the conventional roasting methods, this “killing two birds with one stone” strategy can not only reduce the cost and energy consumption, but also realize the valorization of organic wastes. This paper concluded the research progress in synergistic pyrolysis recycling of spent LIBs and organic wastes. On the one hand, valued metals such as Li, Co, Ni, and Mn can be recovered through the pyrolysis of the cathode materials with inherent organic materials (e.g., separator, electrolyte) or graphite anode. During the pyrolysis process, the organic materials are decomposed into char and gases (e.g., CO, H2, and CH4) as reducing agents, while the cathode material is decomposed and then converted into Li2CO3 and low-valent transition metals or their oxides via in-situ thermal reduction. The formed Li2CO3 can be easily recovered by the water leaching process, while the formed transition metals or their oxides (e.g., Co, CoO, Ni, MnO, etc.) can be recovered by the reductant-free acid leaching or magnetic separation process. On the other hand, organic wastes (e.g., biomass, plastics, etc.) as abundant hydrogen and carbon sources can be converted into gas (e.g., H2, CO, etc.) and char via pyrolysis. The cathode materials are decomposed and subsequently reduced by the pyrolysis gas and char. In addition, the pyrolysis oil and gas can be upgraded by catalytic reforming with the active metals derived from cathode material. Finally, great challenges are proposed to promote this promising technology in the industrial applications.
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1,3,5-Trifluorobenzene endorsed EC-free electrolyte for high-voltage and wide-temperature lithium-ion batteries
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.jechem.2023.06.003
Ethylene carbonate (EC) is susceptible to the aggressive chemistry of nickel-rich cathodes, making it undesirable for high-voltage lithium-ion batteries (LIBs). The arbitrary elimination of EC leads to better oxidative tolerance but always incurs interfacial degradation and electrolyte decomposition. Herein, an EC-free electrolyte is deliberately developed based on gradient solvation by pairing solvation-protection agent (1,3,5-trifluorobenzene, F3B) with propylene carbonate (PC)/methyl ethyl carbonate (EMC) formulation. F3B keeps out of inner coordination shell but decomposes preferentially to construct robust interphase, inhibiting solvent decomposition and electrode corrosion. Thereby, the optimized electrolyte (1.1 M) with wide liquid range (−70–77 °C) conveys decent interfacial compatibility and high-voltage stability (4.6 V for LiNi0.6Mn0.2Co0.2O2, NCM622), qualifying reliable operation of practical NCM/graphite pouch cell (81.1% capacity retention over 600 cycles at 0.5 C). The solvation preservation and interface protection from F3B blaze a new avenue for developing high-voltage electrolytes in next-generation LIBs.
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Is a catalyst always beneficial in plasma catalysis? Insights from the many physical and chemical interactions
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.jechem.2023.06.016
Plasma-catalytic dry reforming of CH4 (DRM) is promising to convert the greenhouse gasses CH4 and CO2 into value-added chemicals, thus simultaneously providing an alternative to fossil resources as feedstock for the chemical industry. However, while many experiments have been dedicated to plasma-catalytic DRM, there is no consensus yet in literature on the optimal choice of catalyst for targeted products, because the underlying mechanisms are far from understood. Indeed, plasma catalysis is very complex, as it encompasses various chemical and physical interactions between plasma and catalyst, which depend on many parameters. This complexity hampers the comparison of experimental results from different studies, which, in our opinion, is an important bottleneck in the further development of this promising research field. Hence, in this perspective paper, we describe the important physical and chemical effects that should be accounted for when designing plasma-catalytic experiments in general, highlighting the need for standardized experimental setups, as well as careful documentation of packing properties and reaction conditions, to further advance this research field. On the other hand, many parameters also create many windows of opportunity for further optimizing plasma-catalytic systems. Finally, various experiments also reveal the lack of improvement in plasma catalysis compared to plasma-only, specifically for DRM, but the underlying mechanisms are unclear. Therefore, we present our newly developed coupled plasma-surface kinetics model for DRM, to provide more insight in the underlying reasons. Our model illustrates that transition metal catalysts can adversely affect plasma-catalytic DRM, if radicals dominate the plasma-catalyst interactions. Thus, we demonstrate that a good understanding of the plasma-catalyst interactions is crucial to avoiding conditions at which these interactions negatively affect the results, and we provide some recommendations for improvement. For instance, we believe that plasma-catalytic DRM may benefit more from higher reaction temperatures, at which vibrational excitation can enhance the surface reactions.
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Combining Descriptor-Based Analyses and Mean-Field Modeling of the Electrochemical Interface to Comprehend Trends of Catalytic Processes at the Solid/ Liquid Interface
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.jechem.2023.06.025
Electrocatalysis is undergoing a renaissance due to its central importance for a sustainable energy economy, relying on green (electro-)chemical processes to harvest, convert, and store energy. Theoretical considerations by electronic structure methods are key to identify potential material motifs for electrocatalytic processes at the solid/ liquid interface. Most commonly, heuristic concepts in the realm of materials screening by the compilation of volcano plots are used, which rely on a plethora of simplifications and approximations of the complex electrochemical interface. While the investigation of the catalytic processes at the solid/ liquid interface mainly relies on descriptor-based approaches, in the present future article it is discussed that the inclusion of the liquid part of the interface by mean-field models is crucial to elevate screening approaches to the next level.
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Molten salt synthesis, morphology modulation, and lithiation mechanism of high entropy oxide for robust lithium storage
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.jechem.2023.06.041
High entropy oxides (HEOs) with ideal element tunability and enticing entropy-driven stability have exhibited unprecedented application potential in electrochemical lithium storage. However, the general control of dimension and morphology remains a major challenge. Here, scalable HEO morphology modulation is implemented through a salt-assisted strategy, which is achieved by regulating the solubility of reactants and the selective adsorption of salt ions on specific crystal planes. The electrochemical properties, lithiation mechanism, and structure evolution of composition- and morphology-dependent HEO anode are examined in detail. More importantly, the potential advantages of HEOs as electrode materials are evaluated from both theoretical and experimental aspects. Benefiting from the high oxygen vacancy concentration, narrow band gap, and structure durability induced by the multi-element synergy, HEO anode delivers desirable reversible capacity and reaction kinetics. In particular, Mg is evidenced to serve as a structural sustainer that significantly inhibits the volume expansion and retains the rock salt lattice. These new perspectives are expected to open a window of opportunity to compositionally/morphologically engineer high-performance HEO electrodes.
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Advanced heterostructure of Pd nanosheets@Pt nanoparticles boosts methanol electrooxidation
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.jechem.2023.06.031
Heterostructures have emerged as elaborate structures to improve catalytic activity owing to their combined surface and distinct inverse interface. However, fabricating advanced nanocatalysts with facet-dependent interface remains an unexploited and promising area. Herein, we render the controlled growth of Pt nanoparticles (NPs) on Pd nanosheets (NSs) by regulating the reduction kinetics of Pt2+ with solvents. Specifically, the fast reduction kinetics makes the Pt NPs uniformly deposited on the Pd NSs (U-Pd@Pt HS), while the slow reduction kinetics leads to the preferential growth of Pt NPs on the edge of the Pd NSs (E-Pd@Pt HS). Density functional theory calculations demonstrate that Pd (111)-Pt interface in U-Pd@Pt HS induces the electron-deficient status of Pd substrates, triggering the d-band center downshift and amplifying the Pd-Pt intermetallic interaction. The synergy between the electronic effect and interfacial effect facilitates the removal of poisonous intermediates on U-Pd@Pt HS. By virtue of the Pd NSs@Pt NPs interface, the heterostructure achieves exceptional methanol oxidation reaction activity as well as improved durability. This study innovatively proposed heterostructure engineering with facet-dependent interfacial modulation, offering instructive guidelines for the rational design of versatile heterocatalysts.
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Cold plasma-activated Cu-Co catalysts with CN vacancies for enhancing CO2 electroreduction to low-carbon alcohol
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.jechem.2023.06.004
Electrocatalytic CO2 reduction reaction to low-carbon alcohol is a challenging task, especially high selectivity for ethanol, which is mainly limited by the regulation of reaction intermediates and subsequent C–C coupling. A Cu-Co bimetallic catalyst with CN vacancies is successfully developed by H2 cold plasma toward a high-efficiency CO2RR into low-carbon alcohol. The Cu-Co PBA-VCN (Prussian blue analogues with CN vacancies) electrocatalyst yields methanol and ethanol as major products with a total low-carbon alcohol FE of 83.8% (methanol: 39.2%, ethanol: 44.6%) at −0.9 V vs. RHE, excellent durability (100 h) and a small onset potential of −0.21 V. ATR-SEIRAS (attenuated total internal reflection surface enhanced infrared absorption spectroscopy) and DFT (density functional theory) reveal that the steric hindrance of VCN can enhance the CO generation from *COOH, and the C–C coupling can also be increased by CO spillover on uniformly dispersed Cu atoms. This work provides a strategy for the design and preparation of electrocatalysts for CO2RR into low-carbon alcohol products and highlights the impact of catalyst steric hindrance to catalytic performance.
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Tuning the charge distribution and crystal field of iron single atoms via iron oxide integration for enhanced oxygen reduction reaction in zinc-air batteries
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.jechem.2023.06.007
Metal-air batteries face a great challenge in developing efficient and durable low-cost oxygen reduction reaction (ORR) electrocatalysts. Single-atom iron catalysts embedded into nitrogen doped carbon (Fe-N-C) have emerged as attractive materials for potential replacement of Pt in ORR, but their catalytic performance was limited by the symmetrical electronic structure distribution around the single-atom Fe site. Here, we report our findings in significantly enhancing the ORR performance of Fe-N-C by moderate Fe2O3 integration via the strong electronic interaction. Remarkably, the optimized catalyst (M−Fe2O3/FeSA@NC) exhibits excellent activity, durability and good tolerance to methanol, outperforming the benchmark Pt/C catalyst. When M−Fe2O3/FeSA@NC catalyst was used in a practical zinc-air battery assembly, peak power density of 155 mW cm−2 and specific capacity of 762 mA h gZn−1 were achieved and the battery assembly has shown superior cycling stability over a period of 200 h. More importantly, theoretical studies suggest that the introduction of Fe2O3 can evoke the crystal field alteration and electron redistribution on single Fe atoms, which can break the symmetric charge distribution of Fe-N4 and thereby optimize the corresponding adsorption energy of intermediates to promote the O2 reduction. This study provides a new pathway to promote the catalytic performance of single-atom catalysts.
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